molecular formula C16H16ClN3O4 B5186592 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B5186592
M. Wt: 349.77 g/mol
InChI Key: LVPHIQKFEMVSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CDP-840, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide exerts its therapeutic effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, abnormal MMP activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits MMP activity by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. It also inhibits the migration and invasion of cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces tumor growth and angiogenesis, as well as inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its specificity for MMPs. It selectively inhibits MMP activity without affecting other enzymes or proteins. Another advantage is its low toxicity, which makes it a safer alternative to other MMP inhibitors. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-tumor effects.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylenediamine to yield N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces tumor growth and angiogenesis in animal models.

properties

IUPAC Name

N'-(4-chloro-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-23-13-8-12(14(24-2)7-11(13)17)20-16(22)15(21)19-9-10-5-3-4-6-18-10/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHIQKFEMVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=CC=N2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chloro-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide

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